molecular formula C15H11BrN4O2S2 B14942936 3-(5-Bromothiophen-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(5-Bromothiophen-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14942936
M. Wt: 423.3 g/mol
InChI Key: VBLPWSWSXNVFII-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of bromothiophene and dimethoxyphenyl groups

Preparation Methods

The synthesis of 3-(5-Bromothiophen-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclocondensation of appropriate hydrazides with ortho esters or other suitable reagents under controlled conditions. One efficient method involves the reaction of 5-bromothiophene-2-carboxylic acid hydrazide with 3,4-dimethoxybenzaldehyde in the presence of a dehydrating agent such as polyphosphoric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer effects could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar compounds in the triazolo-thiadiazole family include:

  • 3-(5-Bromothiophen-2-yl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(5-Bromothiophen-2-yl)-6-(3,4-dihydroxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Compared to these compounds, 3-(5-Bromothiophen-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the 3,4-dimethoxyphenyl group, which may enhance its biological activity and provide distinct physicochemical properties .

Properties

Molecular Formula

C15H11BrN4O2S2

Molecular Weight

423.3 g/mol

IUPAC Name

3-(5-bromothiophen-2-yl)-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H11BrN4O2S2/c1-21-9-4-3-8(7-10(9)22-2)14-19-20-13(17-18-15(20)24-14)11-5-6-12(16)23-11/h3-7H,1-2H3

InChI Key

VBLPWSWSXNVFII-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(S4)Br)OC

Origin of Product

United States

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